molecular formula C13H10Cl3NO2S B3666793 4-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]morpholine

4-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]morpholine

Cat. No.: B3666793
M. Wt: 350.6 g/mol
InChI Key: YYTAFVJHWZOPPG-UHFFFAOYSA-N
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Description

The compound “4-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . Attached to this ring is a carbonyl group (C=O), which is also a common feature in many organic compounds. The benzothiophene group attached to the carbonyl group is a sulfur-containing aromatic compound, which is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and morpholine rings are likely to be planar due to the presence of conjugated pi bonds. The presence of the electronegative oxygen and sulfur atoms could lead to regions of partial negative charge, making these areas potentially reactive .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is often involved in nucleophilic addition reactions, while the benzothiophene and morpholine rings may undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carbonyl group and the heterocyclic rings could make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in the fields of medicinal chemistry, agrochemistry, or materials science, among others .

Properties

IUPAC Name

morpholin-4-yl-(3,4,6-trichloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c14-7-5-8(15)10-9(6-7)20-12(11(10)16)13(18)17-1-3-19-4-2-17/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTAFVJHWZOPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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